molecular formula C14H18ClF3N2O3 B1465008 2-{2-[2-Nitro-4-(trifluoromethyl)phenoxy]-ethyl}piperidine hydrochloride CAS No. 1220016-87-4

2-{2-[2-Nitro-4-(trifluoromethyl)phenoxy]-ethyl}piperidine hydrochloride

Cat. No. B1465008
M. Wt: 354.75 g/mol
InChI Key: KPSSKKBCOLFVEX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “2-{2-[2-Nitro-4-(trifluoromethyl)phenoxy]-ethyl}piperidine hydrochloride” is a derivative of the compound "{2-[2-Nitro-4-(trifluoromethyl)phenoxy]phenyl}acetic acid" . The latter is a complex organic compound with the molecular formula C15H10F3NO5 .

Scientific Research Applications

Structural and Synthesis Analysis in Drug Development

Jayachandra et al. (2018) detailed the identification, synthesis, isolation, and spectral characterization of substances related to Multidrug-Resistant Tuberculosis (MDR-TB). The study highlighted high-performance liquid chromatography methods for detecting trace level substances, with some impurities found to be intermediates in drug substance synthesis. Advanced characterization techniques like NMR, FT-IR, and HRMS were utilized for structure confirmation, showcasing the relevance of compounds like 2-{2-[2-Nitro-4-(trifluoromethyl)phenoxy]-ethyl}piperidine hydrochloride in the complex process of drug development and quality control (Jayachandra et al., 2018).

Study of Molecular Structures and Interactions

Li et al. (2005) examined the structures of trifluoromethyl-substituted compounds, assessing the molecular interactions and structural stability through crystallography. This study provided insights into the dihedral angles, distances between atoms, and molecular sheet formations, contributing to the understanding of molecular interactions and stability in compounds with structural similarities to 2-{2-[2-Nitro-4-(trifluoromethyl)phenoxy]-ethyl}piperidine hydrochloride (Li et al., 2005).

Bioactivity and Chemical Reaction Studies

Unluer et al. (2016) explored the synthesis of Mannich bases with piperidine moiety and evaluated their cytotoxicity and carbonic anhydrase inhibitory activities. The study's findings indicated the potential of certain derivatives for drug development, highlighting the significance of structural variations and bioactivity assessments in compounds related to 2-{2-[2-Nitro-4-(trifluoromethyl)phenoxy]-ethyl}piperidine hydrochloride (Unluer et al., 2016).

properties

IUPAC Name

2-[2-[2-nitro-4-(trifluoromethyl)phenoxy]ethyl]piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17F3N2O3.ClH/c15-14(16,17)10-4-5-13(12(9-10)19(20)21)22-8-6-11-3-1-2-7-18-11;/h4-5,9,11,18H,1-3,6-8H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPSSKKBCOLFVEX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCNC(C1)CCOC2=C(C=C(C=C2)C(F)(F)F)[N+](=O)[O-].Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18ClF3N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{2-[2-Nitro-4-(trifluoromethyl)phenoxy]-ethyl}piperidine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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